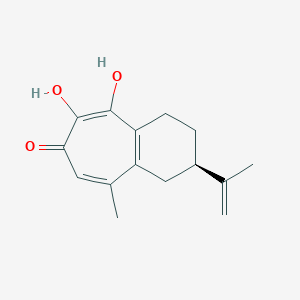![molecular formula C17H15ClN2O3S B1236702 4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B1236702.png)
4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester is a pyrimidinecarboxylic acid.
Scientific Research Applications
Xylan Derivatives and Applications
Xylan esters, synthesized through the modification of xylan with various acids including furan and pyroglutamic acid, have been investigated for their potential in drug delivery applications due to their ability to form spherical nanoparticles. These derivatives demonstrate how functionalization of biopolymers can tailor their properties for specific uses, suggesting a framework for exploring the applications of complex esters in biotechnology and materials science (Petzold-Welcke et al., 2014).
Heterocyclic Compounds in CNS Drugs
The study on functional chemical groups for the synthesis of CNS (Central Nervous System) acting drugs highlights the significance of heterocyclic compounds, including pyrimidines and esters, in developing therapeutic agents. This suggests potential research avenues for exploring the bioactivity of complex esters in neuropharmacology (Saganuwan, 2017).
Ectoine Biosynthesis in Halotolerant Microorganisms
Ectoine, a compound with a pyrimidine structure similar to part of the compound , is studied for its role in osmotic stress response in halotolerant microorganisms. This research provides insights into the synthesis and regulation of biologically active compounds, which may inform the exploration of the compound's potential biotechnological applications (Reshetnikov et al., 2011).
Synthesis and Applications of Carboxylic Ester Hydrolases
Research on carboxylic ester hydrolases from bacteria outlines the enzyme-mediated hydrolysis of carboxylic esters, leading to the production of alcohol and acid. This study indicates the relevance of understanding enzymatic processes for the synthesis and breakdown of complex esters, pointing to potential industrial applications of the compound (Oh et al., 2019).
properties
Molecular Formula |
C17H15ClN2O3S |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
methyl 4-[5-(3-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-14(16(21)22-2)15(20-17(24)19-9)13-7-6-12(23-13)10-4-3-5-11(18)8-10/h3-8,15H,1-2H3,(H2,19,20,24) |
InChI Key |
CMYAZMXYVDLQHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-Ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene](/img/structure/B1236622.png)
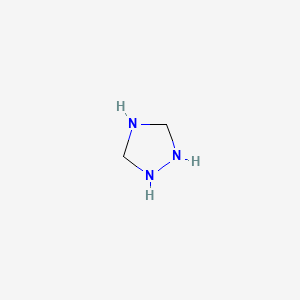
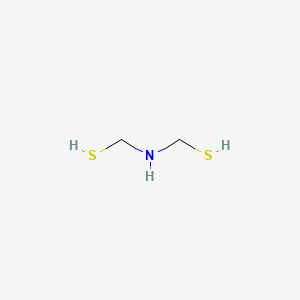



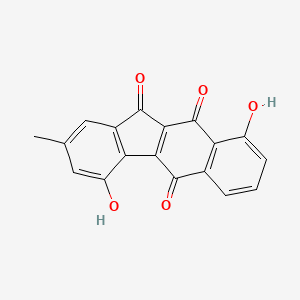
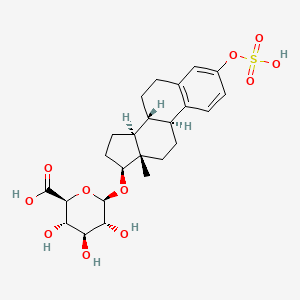
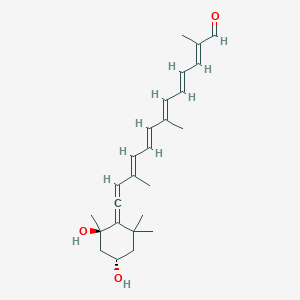
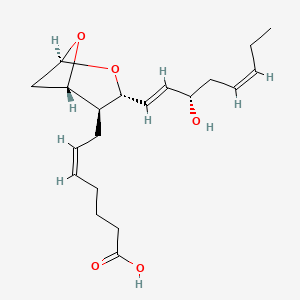
![4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1236638.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1236640.png)
![4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide](/img/structure/B1236641.png)
